molecular formula C12H15N3OS B13932793 7-Cyclopentyl-2-(methylthio)-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one

7-Cyclopentyl-2-(methylthio)-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one

Cat. No.: B13932793
M. Wt: 249.33 g/mol
InChI Key: FNJCSTZUPQRONZ-UHFFFAOYSA-N
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Description

7-Cyclopentyl-2-(methylthio)-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one is a heterocyclic compound that belongs to the pyridopyrimidine class. This compound is of significant interest due to its potential therapeutic applications and its unique chemical structure, which combines a pyrimidine ring with a pyrrole ring. The presence of a cyclopentyl group and a methylthio group further enhances its chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopentyl-2-(methylthio)-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of 2,4-diamino-6-cyclopentylpyrimidine with methylthioacetic acid under acidic conditions to form the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Cyclopentyl-2-(methylthio)-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, alcohols, halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced pyrimidine derivatives

    Substitution: Amino or alkoxy derivatives

Mechanism of Action

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

7-cyclopentyl-2-methylsulfanyl-5H-pyrrolo[2,3-d]pyrimidin-6-one

InChI

InChI=1S/C12H15N3OS/c1-17-12-13-7-8-6-10(16)15(11(8)14-12)9-4-2-3-5-9/h7,9H,2-6H2,1H3

InChI Key

FNJCSTZUPQRONZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2CC(=O)N(C2=N1)C3CCCC3

Origin of Product

United States

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